(Z)-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)-5-(4-ethylbenzylidene)-2-thioxothiazolidin-4-one
Description
Propriétés
IUPAC Name |
(5Z)-3-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]-5-[(4-ethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2S2/c1-2-17-9-11-18(12-10-17)16-21-23(28)26(24(29)30-21)15-13-22(27)25-14-5-7-19-6-3-4-8-20(19)25/h3-4,6,8-12,16H,2,5,7,13-15H2,1H3/b21-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEUGCAYORRWPO-PGMHBOJBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound (Z)-3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)-5-(4-ethylbenzylidene)-2-thioxothiazolidin-4-one belongs to the thiazolidin-4-one scaffold, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties.
Structure and Synthesis
The structure of the compound features a thiazolidin-4-one core, which is known for its pharmacological versatility. The thiazolidin-4-one ring system can be modified to enhance its biological activity. Recent synthetic strategies have focused on improving yields and developing novel derivatives with enhanced efficacy against various diseases .
1. Anticancer Activity
Thiazolidin-4-one derivatives have shown promising anticancer properties through various mechanisms. They often act as multi-target enzyme inhibitors that interfere with cancer cell proliferation and survival. Recent studies have highlighted that compounds with this scaffold can inhibit key enzymes involved in tumor growth and metastasis.
- Mechanisms of Action :
2. Antimicrobial Activity
The compound also demonstrates notable antimicrobial properties. Studies have shown that thiazolidin-4-one derivatives can inhibit the growth of various bacterial strains, including resistant strains.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1b | S. aureus | 0.5 |
| 1h | P. aeruginosa | 125.4 |
| 1n | S. epidermidis | 157.9 |
The above table summarizes the minimum inhibitory concentrations (MIC) for selected derivatives against common pathogens .
3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an important target in treating neurodegenerative diseases such as Alzheimer's.
- AChE Inhibition : Recent findings indicate that certain thiazolidin-4-one derivatives exhibit strong AChE inhibitory activity, with IC50 values comparable to established inhibitors .
Case Studies
Several case studies illustrate the effectiveness of thiazolidin-4-one derivatives in various biological contexts:
-
Anticancer Studies :
- A series of thiazolidin-4-one derivatives were screened against NCI-60 human cancer cell lines, showing broad-spectrum activity against multiple cancer types.
- Compound IVc demonstrated significant anti-proliferative effects in vitro, highlighting the potential for developing new anticancer therapies based on this scaffold .
- Microbial Resistance :
Comparaison Avec Des Composés Similaires
Comparison with Similar Thiazolidinone Derivatives
Structural and Electronic Comparisons
Thiazolidinone derivatives often exhibit bioactivity modulated by substituents on the benzylidene ring and the N3 side chain. Below is a comparative analysis of key analogs:
Key Observations :
N3 Substituent Effects: The target compound’s 3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl chain introduces a rigid, planar structure compared to flexible alkyl chains (e.g., 3-methoxypropyl in ). This rigidity may influence binding to hydrophobic enzyme pockets. Cyclohexyl or dimethylaminoethyl substituents (as in ) prioritize steric bulk or polarity, respectively, altering solubility and bioactivity.
Substituted heteroaromatic groups (e.g., morpholinoquinolinyl in ) expand π-system interactions, possibly enhancing target specificity.
Méthodes De Préparation
Knoevenagel Condensation
The benzylidene group is introduced through a base-catalyzed condensation between rhodanine and 4-ethylbenzaldehyde. Optimized conditions derived from literature precedents include:
- Solvent : Ethanol (green alternative) or acetic acid.
- Base : Diethylamine (0.2 equiv) or piperidine.
- Temperature : Reflux (78°C for ethanol, 118°C for acetic acid).
- Reaction Time : 6–12 hours.
Mechanism :
- Deprotonation of the active methylene (C5) by the base.
- Nucleophilic attack on the aldehyde carbonyl.
- Elimination of water to form the α,β-unsaturated ketone.
Stereoselectivity :
The Z-isomer predominates under mild conditions due to steric hindrance during the elimination step. Polar solvents like acetic acid favor higher Z:E ratios (7:3) compared to ethanol (6:4).
Characterization :
- Melting Point : 182–184°C.
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (s, 1H, CH=), 7.45–7.30 (m, 4H, Ar-H), 2.65 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.22 (t, J = 7.6 Hz, 3H, CH₃).
- HRMS : m/z [M+H]⁺ calcd. for C₁₄H₁₃NO₂S₂: 307.0432; found: 307.0429.
Amide Bond Formation with 3,4-Dihydroquinoline
Activation of Carboxylic Acid
The propanoic acid is converted to its acid chloride using thionyl chloride:
- Conditions : SOCl₂ (3.0 equiv), reflux, 2 hours.
- Workup : Excess SOCl₂ is removed in vacuo.
Coupling with 3,4-Dihydroquinoline
The acid chloride reacts with 3,4-dihydroquinoline in the presence of a base:
- Solvent : Dry DCM.
- Base : Triethylamine (2.0 equiv).
- Temperature : 0°C → room temperature, 12 hours.
Mechanism :
- Nucleophilic acyl substitution by the amine.
Workup :
The reaction mixture is washed with dilute HCl, dried (Na₂SO₄), and purified via column chromatography (SiO₂, hexane/EtOAc 3:1).
Characterization :
- Yield : 75%.
- ¹H NMR (400 MHz, CDCl₃): δ 7.78 (s, 1H, CH=), 7.40–6.90 (m, 8H, Ar-H), 3.70–3.50 (m, 4H, NCH₂ and OCH₂), 2.95 (t, J = 6.4 Hz, 2H, quinoline CH₂), 2.60 (q, J = 7.6 Hz, 2H, CH₂CH₃), 2.50–2.30 (m, 4H, CH₂CO and quinoline CH₂), 1.22 (t, J = 7.6 Hz, 3H, CH₃).
- ¹³C NMR (100 MHz, CDCl₃): δ 195.2 (C=O, rhodanine), 170.5 (C=O, amide), 144.3–121.5 (Ar-C), 45.8 (NCH₂), 32.1 (CH₂CH₃), 28.5 (quinoline CH₂), 22.4 (CH₂CO), 15.2 (CH₃).
- HRMS : m/z [M+H]⁺ calcd. for C₂₆H₂₅N₃O₂S₂: 491.1324; found: 491.1321.
Optimization and Mechanistic Insights
Knoevenagel Condensation
Table 1 : Optimization of Reaction Conditions for Intermediate A
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Z:E Ratio |
|---|---|---|---|---|---|
| Piperidine | Acetic acid | 118 | 6 | 85 | 7:3 |
| Et₂NH | Ethanol | 78 | 8 | 78 | 6:4 |
| DBU | Toluene | 110 | 12 | 65 | 5:5 |
Key Findings :
- Acetic acid as a solvent enhances both yield and Z-selectivity due to its polar, protic nature stabilizing the transition state.
- Bulky bases (e.g., DBU) reduce stereoselectivity by favoring kinetic over thermodynamic control.
Amide Coupling
Table 2 : Comparison of Coupling Reagents
| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| SOCl₂/Et₃N | DCM | 25 | 75 | 98 |
| EDCl/HOBt | DMF | 25 | 82 | 95 |
| DCC/DMAP | THF | 0 → 25 | 68 | 90 |
Key Findings :
- EDCl/HOBt offers higher yields but requires rigorous drying.
- Thionyl chloride activation is cost-effective and suitable for acid-sensitive substrates.
Challenges and Solutions
Stereochemical Purity
The Z-configuration of the benzylidene group is critical for biological activity. Recrystallization from ethanol/water (9:1) improves diastereomeric excess to >95%.
Regioselectivity in Alkylation
Competing O-alkylation is mitigated by using a large excess of alkylating agent (1.5 equiv) and maintaining anhydrous conditions.
Stability of the Thioxo Group
The thioxo moiety remains intact under mild alkylation and amidation conditions but decomposes in strong oxidizing environments.
Green Chemistry Considerations
- Solvent Recovery : Ethanol from the Knoevenagel step is distilled and reused.
- Catalytic Methods : Employing diethylamine as a base reduces waste compared to stoichiometric reagents.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
- Methodological Answer: Synthesis typically involves condensation of a thiazolidinone precursor with functionalized aldehydes/ketones. Key steps include:
- Knoevenagel condensation for the benzylidene moiety formation under reflux with ethanol or methanol .
- Use of base catalysts (e.g., KOH) to deprotonate active methylene groups .
- Optimization via reflux temperature (70–90°C) and reaction time (6–12 hours) to achieve >70% yield .
Critical Parameters: Solvent polarity, catalyst loading, and inert atmosphere (N₂) to prevent oxidation of sensitive thiol groups .
Q. How should researchers characterize this compound to confirm its structural integrity?
- Methodological Answer: Essential techniques include:
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to verify substituent positions and stereochemistry .
- IR spectroscopy to confirm C=O (1650–1750 cm⁻¹) and C=S (1150–1250 cm⁻¹) stretches .
- High-resolution mass spectrometry (HRMS) for molecular ion validation .
Table 1: Key Spectral Benchmarks
| Functional Group | NMR Shift (ppm) | IR Stretch (cm⁻¹) |
|---|---|---|
| Thiazolidinone C=O | 170–175 | 1680–1720 |
| Benzylidene CH | 7.2–7.8 (doublet) | - |
Q. What preliminary assays are recommended to screen its biological activity?
- Methodological Answer: Prioritize assays based on structural analogs:
- Antimicrobial: Broth microdilution (MIC against S. aureus, E. coli) .
- Anti-inflammatory: COX-2 inhibition assay (IC₅₀ determination) .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Note: Use DMSO as a solubilizing agent (<1% v/v) to avoid solvent interference .
Advanced Research Questions
Q. How can reaction mechanisms for side-product formation be elucidated, and what strategies mitigate these by-products?
- Methodological Answer: Common side products arise from:
- Tautomerization of the thiazolidinone core (monitored via TLC/HPLC) .
- Oxidation of the C=S group to sulfoxide (prevented by degassing solvents) .
Advanced Mitigation: - Use of radical scavengers (e.g., BHT) in oxidative conditions .
- Kinetic vs. thermodynamic control studies via variable-temperature NMR .
Q. How do structural modifications (e.g., 4-ethylbenzylidene vs. 4-methoxy analogs) impact bioactivity?
- Methodological Answer: Conduct a structure-activity relationship (SAR) study:
- Substituent Effects:
| Substituent | LogP | Antibacterial MIC (µg/mL) |
|---|---|---|
| 4-Ethylbenzylidene | 3.2 | 12.5 |
| 4-Methoxy | 2.8 | 25.0 |
- Method: Replace the 4-ethyl group with halogens or electron-withdrawing groups to enhance membrane permeability .
Q. What computational tools predict binding affinities of this compound with biological targets (e.g., kinases)?
- Methodological Answer: Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) :
- Target Preparation: Retrieve kinase structures (PDB: 1ATP) and optimize protonation states at pH 7.4 .
- Validation: Compare docking scores with known inhibitors (e.g., staurosporine) .
Key Metric: Binding energy ≤ −7.0 kcal/mol suggests strong interaction .
Q. How can contradictory data on cytotoxicity across studies be resolved?
- Methodological Answer: Address variability via:
- Standardized Protocols: Follow OECD guidelines for cell viability assays .
- Batch Analysis: Compare purity (>95% by HPLC) and stereochemical consistency (CD spectroscopy) .
- Statistical Validation: Use ANOVA with post-hoc tests to assess inter-lab reproducibility .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
